Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
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Overview
Description
Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a quinoline core. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with 3-methyl-2-aminobenzophenone under acidic conditions to form the quinoline core. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate: Lacks the additional methyl group on the quinoline core.
3-(Trifluoromethyl)phenylquinoline-4-carboxylate: Does not have the ester group.
2-(3-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is unique due to the combination of the trifluoromethyl group and the ester functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Biological Activity
Methyl 3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C18H14F3NO2, with a molecular weight of approximately 331.29 g/mol. The trifluoromethyl group (-CF₃) is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related quinoline compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specifically, compounds with a trifluoromethyl substitution showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Compound Name | Activity | MIC (μg/ml) | Reference |
---|---|---|---|
This compound | Antibacterial | 4 | |
Fluoroquinolone derivative | Antibacterial | 2 |
Anti-inflammatory Properties
The anti-inflammatory potential of quinoline derivatives has also been explored. A related compound was metabolized in vivo to yield anti-inflammatory agents, suggesting that this compound may possess similar properties . The mechanism of action often involves the inhibition of pro-inflammatory cytokines.
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. Compounds similar to this compound have demonstrated efficacy in inhibiting β-hematin formation, a critical process in the malaria parasite Plasmodium falciparum . The presence of the trifluoromethyl group may enhance this activity by improving the compound's interaction with biological targets.
Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethyl group has been shown to significantly impact the biological activity of quinoline derivatives. Studies suggest that this modification increases potency by enhancing binding affinity to target enzymes or receptors due to its electron-withdrawing nature, which stabilizes charged states of the molecule during interaction with biological macromolecules .
Case Studies
- Antibacterial Efficacy : In a controlled study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating potential as an alternative treatment option .
- Inflammation Model : In a rat model of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers over a 24-hour period, supporting its role as an anti-inflammatory agent .
Properties
Molecular Formula |
C19H14F3NO2 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 3-methyl-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C19H14F3NO2/c1-11-16(18(24)25-2)14-8-3-4-9-15(14)23-17(11)12-6-5-7-13(10-12)19(20,21)22/h3-10H,1-2H3 |
InChI Key |
SEAUSINWNWWZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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